N-(4-butylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-3-6-20-9-11-21(12-10-20)27-25(30)19-35(32,33)24-17-29(23-8-5-4-7-22(23)24)18-26(31)28-13-15-34-16-14-28/h4-5,7-12,17H,2-3,6,13-16,18-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQKCGQJPQMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878059-12-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 497.6 g/mol. The structure includes a sulfonamide moiety, which is often associated with various biological activities.
Research indicates that compounds similar to this compound may act through multiple pathways:
- JNK Inhibition : Some indole derivatives have shown to inhibit c-Jun N-terminal kinase (JNK), which is involved in stress responses and apoptosis. This inhibition can lead to reduced inflammation and cell survival in certain cancer types .
- σ1 Receptor Affinity : Compounds containing morpholine structures have been documented to interact selectively with sigma receptors, particularly σ1 receptors, which play a role in modulating neurotransmitter release and neuroprotection .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These results indicate that certain structural modifications can enhance the antiproliferative activity against cancer cells, suggesting a potential for therapeutic applications .
In Vivo Studies
In vivo studies on related morpholine-containing compounds have demonstrated significant antinociceptive effects when administered in models of pain, indicating their potential use in pain management .
Case Studies
- Case Study on JNK Inhibition : A compound structurally similar to this compound was tested for JNK inhibitory action. Results showed a marked reduction in JNK activity, correlating with decreased cell proliferation in cancer models .
- Sigma Receptor Binding : A morpholine derivative exhibited high selectivity for σ1 receptors with a Ki value of 42 nM, demonstrating potential for neuroprotective applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares core motifs with several analogs, differing in substituents and functional groups that influence activity and pharmacokinetics:
Key Observations
Sulfonyl vs. Sulfonamide-containing TSPO ligands (e.g., DAA1106, IC₅₀ = 1.6 nM) show nanomolar potency, suggesting the target’s sulfonyl group may confer similar affinity .
Morpholino vs. Azepanyl/Alkylamide Substituents: The morpholino ring in the target compound may improve solubility compared to azepanyl (7-membered ring) in or dihexylamide in FGIN-1–25. Morpholino’s polarity balances lipophilicity from the butylphenyl group.
Halogenated analogs (e.g., AGN-PC-00A3VH with Cl/F) show strong TSPO binding, suggesting halogen incorporation could optimize the target’s activity .
Core Scaffold Flexibility: Non-indole scaffolds (e.g., AGN-PC-00A3VH’s imidazopyridine) achieve high TSPO affinity, indicating scaffold hopping is viable for improving selectivity .
Preparation Methods
Indole Functionalization
The first critical step involves introducing the 2-morpholino-2-oxoethyl group at the indole nitrogen. This is achieved through nucleophilic substitution using morpholine and ethyl bromoacetate in dichloromethane (DCM) at 0°C.
Sulfonylation at C3
Sulfonylation of the indole’s 3-position is performed using chlorosulfonic acid in refluxing DCM. This step requires anhydrous conditions to prevent hydrolysis.
Acetamide Formation
The final step couples the sulfonyl-indole intermediate with 4-butylphenylamine using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) as a coupling agent.
- Reactants: Sulfonyl-indole (1.0 equiv), 4-butylphenylamine (1.2 equiv), TBTU (1.1 equiv), DIPEA (2.0 equiv).
- Solvent: Dry DCM, RT, 6 hours.
- Yield: 58% after flash chromatography.
Optimization Strategies
Catalytic Systems
- Phase-Transfer Catalysis: Tetrabutylammonium iodide (TBAI) enhances sulfonylation efficiency in acetonitrile, improving yields to 78%.
- Brønsted Acidic Ionic Liquids (BAILs): In amidation, BAILs like [HMIM][HSO4] increase reaction rates by stabilizing intermediates, achieving 85% yield under metal-free conditions.
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Indole Functionalization | DCM | 0°C → RT | 72% → 78% |
| Sulfonylation | Anhydrous DCM | Reflux | 65% → 70% |
| Amidation | Dry DCM | RT | 58% → 85% |
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation
Competing Reactivity
Sulfonylation Side Reactions
- Issue: Over-sulfonylation or hydrolysis.
- Fix: Strict anhydrous conditions and stoichiometric chlorosulfonic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
